2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure. This compound features a bicyclo[2.2.1]heptane ring system, a benzothiophene core, and a tert-butyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane ring system. This can be achieved through Diels-Alder reactions, followed by functional group modifications to introduce the carbonyl and amino groups. The benzothiophene core is typically synthesized through cyclization reactions involving sulfur-containing precursors. The final step involves coupling the bicyclo[2.2.1]heptane derivative with the benzothiophene core under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and protein binding.
Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for specific diseases.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved can vary depending on the biological context, but typically involve changes in cellular signaling or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: A related compound with a similar bicyclo[2.2.1]heptane ring system.
2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: A structurally similar compound with a different substituent on the benzothiophene core.
Uniqueness
What sets 2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H30N2O2S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-(bicyclo[2.2.1]heptane-2-carbonylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H30N2O2S/c1-21(2,3)13-6-7-14-16(10-13)26-20(17(14)18(22)24)23-19(25)15-9-11-4-5-12(15)8-11/h11-13,15H,4-10H2,1-3H3,(H2,22,24)(H,23,25) |
InChI Key |
TXZJCTHXXPCYDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC4CCC3C4 |
Origin of Product |
United States |
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